1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 244.721 g/mol. It is classified as a pyrazole derivative, which is a group of compounds known for their diverse biological activities, including anti-inflammatory and analgesic properties. The compound's CAS number is 1803589-18-5, and it is often utilized in medicinal chemistry for its potential therapeutic applications.
The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves multi-step organic reactions. One common method includes:
The synthesis may require specific conditions such as controlled temperatures, solvents (e.g., ethanol or dichloromethane), and catalysts to facilitate reactions efficiently. Purification techniques like recrystallization or chromatography are often employed to obtain a high-purity product.
The molecular structure of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride can be represented using various notations:
Cl.Cn1cc(C(=O)N)c(n1)C2CCCNC2
InChI=1S/C10H16N4O.ClH/c1-14-6-8(10(11)15)9(13-14)7-3-2-4-12-5-7;/h6-7,12H,2-5H2,1H3,(H2,11,15);1H
The compound's structure consists of a pyrazole ring substituted with a methyl group and a piperidinyl group attached to the nitrogen atom of the pyrazole. The presence of the carboxamide functional group enhances its solubility and potential biological activity.
1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions typical for amides and heterocycles:
Reactions are often carried out under controlled conditions to prevent side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to monitor reaction progress and product formation.
The mechanism of action for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride is not fully elucidated but may involve modulation of neurotransmitter systems due to its structural similarity to known pharmacological agents.
The compound may interact with specific receptors in the central nervous system, potentially influencing pathways related to pain perception or inflammation. Further studies are required to clarify its precise mechanism.
Pharmacological evaluations suggest that compounds in this class may exhibit significant activity against various biological targets, including enzymes and receptors involved in pain signaling.
1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride is typically characterized by:
The compound exhibits stability under normal laboratory conditions but may be sensitive to moisture and light. It should be stored in a cool, dry place away from direct sunlight.
This compound has potential applications in medicinal chemistry research, particularly in developing new therapeutic agents targeting neurological disorders or inflammatory diseases. Its structural features make it an interesting candidate for further pharmacological studies aimed at discovering novel drugs with improved efficacy and safety profiles.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: